molecular formula C13H19ClN4O4 B2958941 Ethyl 2-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-2-oxoacetate hydrochloride CAS No. 1185134-19-3

Ethyl 2-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-2-oxoacetate hydrochloride

Cat. No.: B2958941
CAS No.: 1185134-19-3
M. Wt: 330.77
InChI Key: CLHAGARWYNASMH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-2-oxoacetate hydrochloride is a piperazine-derived compound featuring a 6-methoxypyridazine substituent and an ethyl 2-oxoacetate backbone. Its molecular formula is C₁₃H₁₈ClN₃O₄ (calculated based on structural analysis), and it exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The compound’s structure combines a piperazine ring (a common pharmacophore in CNS-targeting drugs) with a pyridazine moiety, which may influence receptor binding or metabolic properties .

Properties

IUPAC Name

ethyl 2-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-2-oxoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4.ClH/c1-3-21-13(19)12(18)17-8-6-16(7-9-17)10-4-5-11(20-2)15-14-10;/h4-5H,3,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHAGARWYNASMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NN=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)-2-oxoacetate hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyridazine moiety, contributing to its biological activity. Its molecular formula is C12H16N4O3C_{12}H_{16}N_{4}O_{3}, and it has a molecular weight of approximately 256.28 g/mol.

Research indicates that compounds similar to this compound often exhibit diverse pharmacological actions, including:

  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • CNS Activity : The piperazine moiety is known for its role in modulating neurotransmitter systems, potentially impacting conditions like anxiety and depression.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of related compounds. For example, a study demonstrated that derivatives with similar structures exhibited significant inhibition zones against various pathogens.

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
Compound A1015
Compound B512
This compoundTBDTBD

CNS Activity

Research on piperazine derivatives suggests they may act as serotonin receptor modulators. A study highlighted the potential of similar compounds in reducing anxiety-like behaviors in animal models.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antibacterial properties of various piperazine derivatives, including those with pyridazine substitutions. Results indicated that compounds exhibiting structural similarities to this compound showed promising activity against resistant strains of bacteria.
  • CNS Effects : In a controlled study involving rodent models, a related compound demonstrated significant anxiolytic effects when administered at specific dosages, suggesting that the presence of the piperazine ring is crucial for CNS activity.

Comparison with Similar Compounds

Key Structural Analogues

Analysis of Substituent Effects

Piperazine Core :

  • The target compound and Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride share a piperazine backbone, but the latter lacks the 6-methoxypyridazine substituent, resulting in a simpler structure with reduced molecular weight (222.67 g/mol vs. ~315.76 g/mol for the target compound) .
  • Piperazine derivatives with extended substituents (e.g., Compound 10d ) exhibit higher molecular weights (548.2 g/mol) due to bulky groups like trifluoromethylphenyl-thiazole-urea, which may enhance lipophilicity and receptor affinity .

Pyridazine vs. Thiazole/Urea Groups: The 6-methoxypyridazine group in the target compound contrasts with the thiazole-urea moiety in Compound 10d.

Salt Forms :

  • The hydrochloride salt in the target compound and Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride enhances aqueous solubility, a feature critical for oral bioavailability. In contrast, Ziprasidone Related Compound B (a dihydrochloride) has a larger, more complex structure with dual chloro substituents, likely influencing its pharmacokinetics .

Research Implications and Limitations

  • Pharmacological Potential: Piperazine derivatives are often explored for CNS activity (e.g., antipsychotics like Ziprasidone). The 6-methoxypyridazine group in the target compound may offer unique binding interactions with serotonin or dopamine receptors, though specific biological data are absent in the evidence .
  • Limitations: The evidence lacks comparative data on solubility, stability, or receptor binding.

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